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Introduction
DS18561882 is a potent and isozyme-selective inhibitor of methylenetetrahydrofolate

dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon

metabolism, a pathway essential for the synthesis of purines and thymidylate, which are the

building blocks of DNA and RNA.[3][4] In many cancer types, MTHFD2 is significantly

overexpressed, while its expression is low in most healthy adult tissues, making it a compelling

target for anticancer therapies.[3][4] DS18561882 exerts its anticancer effects by inhibiting

MTHFD2, leading to the depletion of purines and subsequent replication stress, which

ultimately causes growth arrest in cancer cells.[3] These application notes provide

recommended concentrations for DS18561882 in various in vitro assays and detailed protocols

to guide researchers in their studies.

Quantitative Data Summary
The following table summarizes the key quantitative data for DS18561882 from biochemical

and cell-based assays.
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Parameter Target/Cell Line Value Reference

IC50 MTHFD2 (human) 0.0063 µM [1]

IC50 MTHFD1 (human) 0.57 µM [1]

GI50
MDA-MB-231 (human

breast cancer)
140 nM [1][2]

EC50

HL-60 (human

promyelocytic

leukemia)

Not explicitly stated,

but dose-response

curves are available

[5]

Note: The half-maximal inhibitory concentration (IC50) reflects the potency of a substance in

inhibiting a specific biochemical or biological function.[6] The GI50 (50% growth inhibition) and

EC50 (half-maximal effective concentration) values indicate the concentration of a drug that is

required for 50% of a maximum effect in vitro.[1][5][6]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of DS18561882 and a general

workflow for in vitro cell-based assays.
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Caption: Mechanism of action of DS18561882 targeting MTHFD2.
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Caption: General workflow for in vitro cell viability assays.

Recommended Concentrations for In Vitro Assays
For cell-based assays, it is recommended to perform a dose-response curve to determine the

optimal concentration for your specific cell line and experimental conditions. A good starting

point is to test a wide range of concentrations, for instance, from 1 nM to 10 µM. Based on the

available data, a more focused range for many cancer cell lines would be between 10 nM and

1 µM.

For biochemical assays targeting the MTHFD2 enzyme, concentrations should be chosen

around the IC50 value. A typical dose-response curve would include concentrations ranging

from 0.1 nM to 100 nM.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of DS18561882 on the viability of

adherent cancer cells.

Materials:

Cancer cell line of interest (e.g., MDA-MB-231)

Complete cell culture medium

DS18561882

Dimethyl sulfoxide (DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Phosphate-buffered saline (PBS)
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Multichannel pipette

Plate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of

complete medium.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow

for cell attachment.

Compound Preparation and Treatment:

Prepare a stock solution of DS18561882 in DMSO (e.g., 10 mM).

Perform serial dilutions of the DS18561882 stock solution in complete medium to achieve

the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final

DMSO concentration is consistent across all wells and does not exceed 0.1%.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of DS18561882. Include a vehicle control (medium with the same

concentration of DMSO) and a no-cell control (medium only).

Incubation:

Incubate the plate for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay:

After the incubation period, add 10 µL of MTT solution to each well to a final concentration

of 0.45 mg/ml.[7]
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Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to convert the MTT

into formazan crystals.[7]

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.[7]

Mix thoroughly to ensure complete solubilization.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a plate reader.

Subtract the background absorbance from the no-cell control wells.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the logarithm of the DS18561882 concentration

to generate a dose-response curve and determine the GI50 value.

MTHFD2 Enzyme Inhibition Assay (Biochemical Assay)
This protocol provides a general framework for assessing the inhibitory activity of DS18561882
on recombinant human MTHFD2 enzyme. A commercial NAD(P)H-Glo™ Detection System can

be used for this purpose.[5]

Materials:

Recombinant human MTHFD2 enzyme

DS18561882

DMSO

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

Substrate: 5,10-methylenetetrahydrofolate

Cofactor: NADP+
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NAD(P)H-Glo™ Detection System

White, opaque 384-well plates

Luminometer

Procedure:

Compound Preparation:

Prepare a stock solution of DS18561882 in DMSO (e.g., 1 mM).

Perform serial dilutions of the DS18561882 stock solution in the assay buffer to achieve

the desired final concentrations (e.g., ranging from 0.1 nM to 100 nM).

Enzyme Reaction:

In a 384-well plate, add the following components in order:

Assay buffer

DS18561882 at various concentrations (or vehicle control)

Recombinant human MTHFD2 enzyme

Incubate for 15-30 minutes at room temperature to allow the compound to bind to the

enzyme.

Initiate the reaction by adding the substrate (5,10-methylenetetrahydrofolate) and cofactor

(NADP+).

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

Detection:

Stop the enzyme reaction.

Add the NAD(P)H-Glo™ reagent according to the manufacturer's instructions. This

reagent measures the amount of NADPH produced by the MTHFD2 enzyme.
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Incubate for the recommended time to allow the luminescent signal to develop.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

Calculate the percentage of enzyme inhibition for each concentration of DS18561882
relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the DS18561882 concentration to

generate a dose-response curve and determine the IC50 value.

Troubleshooting
Low Potency in Cell-Based Assays: Ensure the compound is fully dissolved and stable in the

culture medium. Check the cell health and seeding density. The incubation time may also

need to be optimized.

High Variability in Results: Ensure accurate pipetting and consistent cell numbers across

wells. Minimize edge effects on the plates by not using the outer wells or by filling them with

PBS.

Inconsistent Enzyme Activity: Use a fresh batch of recombinant enzyme and ensure proper

storage conditions. Optimize the concentrations of the substrate and cofactor.

These application notes and protocols are intended to serve as a guide. Researchers should

optimize the conditions for their specific experimental setup and cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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